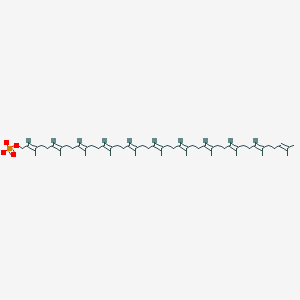
NIR-820 dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIR-820 dye is a cyanine dye. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Photothermal Therapy of Cancer
NIR-820 dye, encapsulated within biocompatible polymeric nanoparticles, demonstrates potential in cancer theranostics. This encapsulation improves water stability and biological distribution, allowing for effective photothermal therapy against cancer cells like breast cancer cells (MCF-7) upon NIR laser excitation (Marasini & Aryal, 2022).
Bioimaging Applications
NIR-820 dye, functionalized with polymers and iron oxide magnetic nanoparticles, offers significant advancements in bioimaging. This combination facilitates both optical and magnetic resonance imaging, demonstrating potential utility in direct labeling of cancerous cells and contrast enhancement in magnetic resonance imaging of murine models (Yen et al., 2013).
Vascular Visualization and Fungal Detection in Plants
NIR-820 dye is effective in visualizing vascular structures and detecting fungal pathogens in plants. This application benefits from the distinct emission peaks of NIR-820 in NIR-Ia and NIR-Ib windows, allowing for detailed imaging and differentiation of fungal pathogens (Deng et al., 2018).
NIR-II Fluorescence Cerebrovascular Imaging and Photothermal Therapy
IR-820 dye demonstrates considerable NIR-II fluorescence intensity, making it suitable for in vivo cerebrovascular functional imaging and photothermal therapy of subcutaneous tumors. This application is significant in the theranostic approach for cerebrovascular diseases and malignancies (Feng et al., 2019).
Drug Delivery System Comparison
NIR-820 dye's properties were compared with hollow mesoporous carbon as a NIR absorbing drug carrier in chemo-photothermal therapy. This comparison highlighted the advantages and differences in heat generation properties and thermal stability under NIR laser irradiation (Zhao et al., 2017).
Two-Photon Photodynamic Therapy and In Vivo Functional Imaging
NIR-820 dye encapsulated in organically modified silica nanoparticles has been utilized for two-photon imaging and NIR imaging in biophotonics research. This application is essential in disease diagnosis and clinical therapies (Qian et al., 2012).
NIR Imaging and Photodynamic Therapy
NIR-820 dye, as part of theranostic polymeric nanoparticles, shows promise in NIR imaging and photodynamic therapy. This approach is particularly beneficial in treating diseases like cancer, leveraging NIR dyes' advantages in stability, specificity, and sensitivity (Sarcan et al., 2018).
Tumor Imaging and Therapies
NIR-820 dye has seen applications in tumor-specific imaging, photothermal, and photodynamic therapies. This multifaceted use in tumor research demonstrates NIR dyes' success in diagnostics and therapeutic applications (Yuan et al., 2013).
Endolysosomal Escape in Keratinocytes
IR-820 dye, combined with soybean phosphatides-based nanoparticles, allows for NIR-triggered release and endolysosomal escape in HaCaT keratinocytes. This application highlights the potential for higher bioavailability of cytosolic drugs using NIR triggerability (Homsirikamol et al., 2020).
Tumor Diagnosis with NIR Fluorescent Probes
NIR-820 dye, modified with deoxyglucose derivatives, has been used as a fluorescent probe for tumor diagnosis. This approach utilizes the elevated glycolysis rate in malignant neoplasms for effective in vivo imaging and tumor targeting (Sun et al., 2017).
Eigenschaften
Produktname |
NIR-820 dye |
|---|---|
Molekularformel |
C40H47ClN2O10S2 |
Molekulargewicht |
815.4 g/mol |
IUPAC-Name |
4-[(2Z)-5-carboxy-2-[(2E)-2-[3-[(E)-2-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate;hydron |
InChI |
InChI=1S/C40H47ClN2O10S2/c1-39(2)30-24-28(37(44)45)12-16-32(30)42(20-5-7-22-54(48,49)50)34(39)18-14-26-10-9-11-27(36(26)41)15-19-35-40(3,4)31-25-29(38(46)47)13-17-33(31)43(35)21-6-8-23-55(51,52)53/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,44,45,46,47,48,49,50,51,52,53) |
InChI-Schlüssel |
HJEIDWZAADEXGG-UHFFFAOYSA-N |
Isomerische SMILES |
[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Kanonische SMILES |
[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



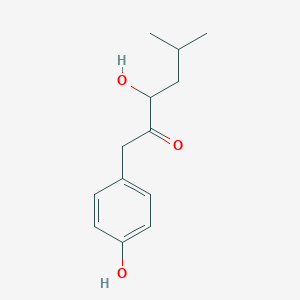
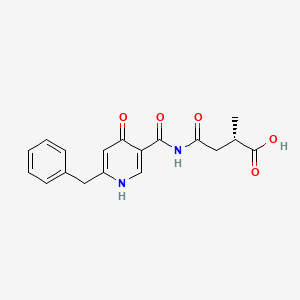
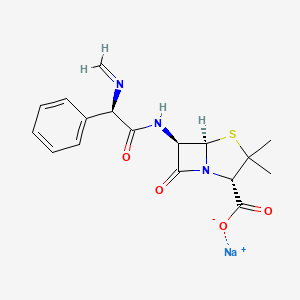
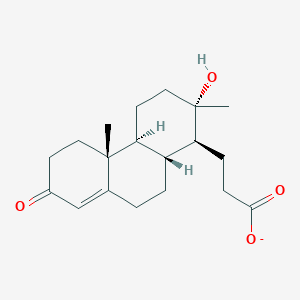
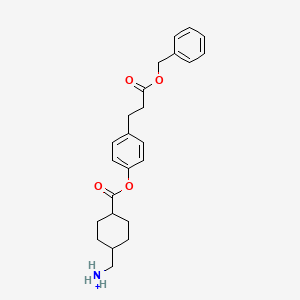
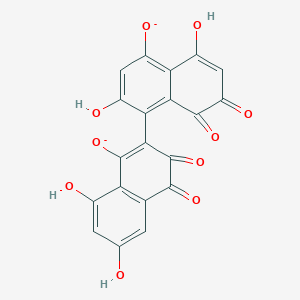
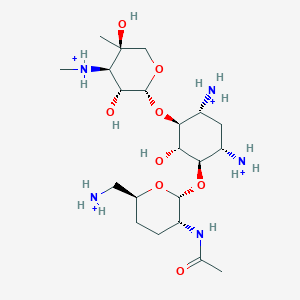

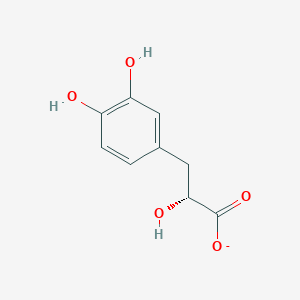
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)


